3-Chloro-3-butene-1,2-diol
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Overview
Description
3-Chloro-3-butene-1,2-diol: is an organic compound with the molecular formula C4H7ClO2 It is a chlorinated derivative of butene diol and is characterized by the presence of both hydroxyl and chlorine functional groups
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-3-butene-1,2-diol can undergo oxidation reactions to form various products.
Reduction: The compound can be reduced to form butene diol by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: Peroxycarboxylic acids, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Epoxides: Formed through oxidation.
Diols: Formed through both oxidation and reduction.
Substituted Butene Diols: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Chloro-3-butene-1,2-diol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical studies to understand the reactivity and interaction of chlorinated diols with biological molecules.
Industry:
Mechanism of Action
Mechanism: The mechanism by which 3-Chloro-3-butene-1,2-diol exerts its effects involves its reactivity with various nucleophiles and electrophiles. The presence of both hydroxyl and chlorine groups allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and oxidation .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom can be targeted by nucleophiles, leading to the formation of substituted products.
Oxidation Pathways: The double bond in the butene moiety can be oxidized to form epoxides or diols, which can further react to form more complex structures.
Comparison with Similar Compounds
3-Chloro-1-butene: Similar in structure but lacks the hydroxyl groups.
1-Chloro-3-methyl-2-butene: Contains a methyl group instead of a hydroxyl group.
Uniqueness:
Reactivity: The presence of both hydroxyl and chlorine groups in 3-Chloro-3-butene-1,2-diol makes it more reactive compared to similar compounds that lack these functional groups.
Versatility: Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C4H7ClO2 |
---|---|
Molecular Weight |
122.55 g/mol |
IUPAC Name |
3-chlorobut-3-ene-1,2-diol |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)4(7)2-6/h4,6-7H,1-2H2 |
InChI Key |
ZTOTWUUYCJZIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(CO)O)Cl |
Origin of Product |
United States |
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